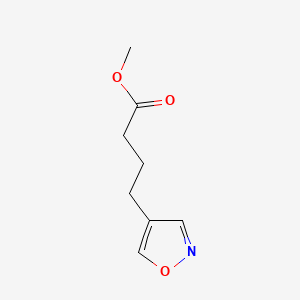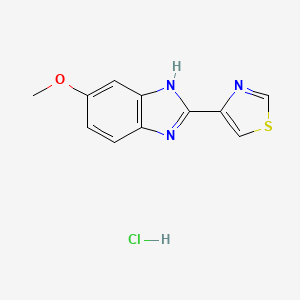
(R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is an organic compound that features a phenyl ring substituted with two methoxy groups and a tosyloxy group attached to an ethanol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol typically involves the monotosylation of a 1,2-diol. The general procedure includes the following steps :
- Dissolve the diol in dichloromethane (DCM).
- Add pyridine to the solution at 0°C.
- Introduce p-toluenesulfonyl chloride to the mixture.
- Stir the reaction mixture for 3-4 hours at 0°C.
This method ensures the selective tosylation of one hydroxyl group, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The compound can be reduced to remove the tosyloxy group or to convert the phenyl ring to a cyclohexyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.
Oxidation: PCC or DMP in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Corresponding substituted products (e.g., azides, thiols).
Oxidation: Ketones or aldehydes.
Reduction: De-tosylated alcohols or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol depends on its specific application. In substitution reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic attack. In biological systems, its interactions with molecular targets and pathways would depend on its structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3,4-Dimethoxyphenyl)-2-hydroxyethanol: Lacks the tosyloxy group, making it less reactive in substitution reactions.
®-1-(3,4-Dimethoxyphenyl)-2-chloroethanol: Contains a chloro group instead of a tosyloxy group, leading to different reactivity and applications.
Uniqueness
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is unique due to the presence of both methoxy and tosyloxy groups, which confer distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
IUPAC Name |
[(2R)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S/c1-12-4-7-14(8-5-12)24(19,20)23-11-15(18)13-6-9-16(21-2)17(10-13)22-3/h4-10,15,18H,11H2,1-3H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDPFKZWGKXAY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)





![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)




